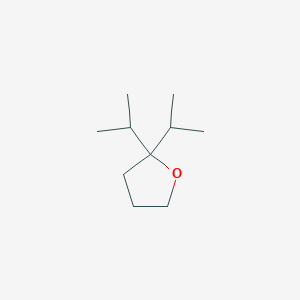
2,2-Di(propan-2-yl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Di(propan-2-yl)oxolane, also known as DIPOL, is a cyclic ether that has been used in various scientific research applications. Its unique structure and properties make it a valuable compound in many fields, including organic chemistry, biochemistry, and pharmaceuticals. In
Mécanisme D'action
2,2-Di(propan-2-yl)oxolane's mechanism of action is not fully understood, but it is believed to act as a Lewis base due to the presence of the ether oxygen atom. This allows it to form complexes with Lewis acids, such as metal ions, which can be used in catalysis and other chemical reactions.
Effets Biochimiques Et Physiologiques
2,2-Di(propan-2-yl)oxolane has been shown to have low toxicity and is not known to have any significant physiological effects. However, it has been studied for its potential as a drug delivery system, where it can improve the solubility and bioavailability of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Di(propan-2-yl)oxolane has several advantages in lab experiments, including its low toxicity, high purity, and ability to form inclusion complexes with various drugs. However, it also has some limitations, including its limited solubility in water and its potential to form explosive peroxides if not stored properly.
Orientations Futures
There are several future directions for 2,2-Di(propan-2-yl)oxolane research, including its potential as a drug delivery system, its use in catalysis, and its application in the synthesis of complex organic molecules. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential in other scientific research applications.
Méthodes De Synthèse
The synthesis of 2,2-Di(propan-2-yl)oxolane involves the reaction of diisopropylamine with 1,3-propanediol in the presence of a strong acid catalyst. This method yields a high purity product with a yield of up to 80%. The reaction is carried out at room temperature and atmospheric pressure, making it a simple and cost-effective process.
Applications De Recherche Scientifique
2,2-Di(propan-2-yl)oxolane has been used in various scientific research applications, including as a solvent, a reagent, and a building block for the synthesis of complex organic molecules. It has also been used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of reactions. Additionally, 2,2-Di(propan-2-yl)oxolane has been studied for its potential as a drug delivery system due to its ability to form inclusion complexes with various drugs.
Propriétés
Numéro CAS |
156595-68-5 |
|---|---|
Nom du produit |
2,2-Di(propan-2-yl)oxolane |
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
2,2-di(propan-2-yl)oxolane |
InChI |
InChI=1S/C10H20O/c1-8(2)10(9(3)4)6-5-7-11-10/h8-9H,5-7H2,1-4H3 |
Clé InChI |
MHCJHRZIHCKYBF-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCCO1)C(C)C |
SMILES canonique |
CC(C)C1(CCCO1)C(C)C |
Synonymes |
Furan, tetrahydro-2,2-bis(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)


![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)



![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)


![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)


![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)